5-fluoro-2-methyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide
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Overview
Description
5-fluoro-2-methyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a complex structure with multiple functional groups, including a fluorine atom, a methyl group, and a sulfonamide group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-methyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Nitration and Reduction: The starting material, 2-methylbenzenesulfonamide, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.
Fluorination: The amine is then subjected to electrophilic fluorination using reagents such as Selectfluor to introduce the fluorine atom at the desired position.
Coupling Reaction: The fluorinated intermediate is coupled with 6-methylpyridazine-3-amine using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the nitro or sulfonamide groups, converting them to amines or sulfides, respectively.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield benzoic acid derivatives, while reduction of the nitro group can produce aniline derivatives.
Scientific Research Applications
5-fluoro-2-methyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including proteins and nucleic acids.
Chemical Biology: It serves as a probe to study the mechanisms of enzyme inhibition and signal transduction pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-fluoro-2-methyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby affecting cellular processes. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
5-fluoro-2-methylbenzenesulfonamide: Lacks the pyridazine moiety, resulting in different biological activity.
N-(4-aminophenyl)benzenesulfonamide: Does not contain the fluorine atom, affecting its binding properties.
6-methylpyridazin-3-yl derivatives: Similar core structure but different substituents, leading to varied applications.
Uniqueness
The uniqueness of 5-fluoro-2-methyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and binding affinity, making it a valuable compound in medicinal chemistry and other scientific research fields.
Properties
IUPAC Name |
5-fluoro-2-methyl-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2S/c1-12-3-5-14(19)11-17(12)26(24,25)23-16-8-6-15(7-9-16)20-18-10-4-13(2)21-22-18/h3-11,23H,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFUGDYCNCSUEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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